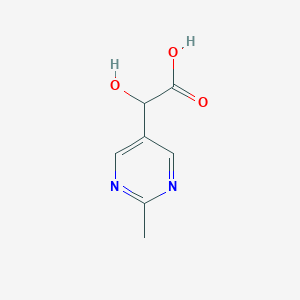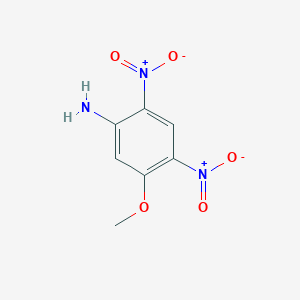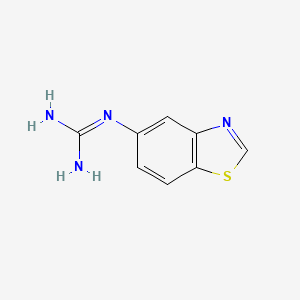![molecular formula C18H6F12O4 B13682852 Bis[3,5-bis(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13682852.png)
Bis[3,5-bis(trifluoromethyl)benzoyl] Peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[3,5-bis(trifluoromethyl)benzoyl] Peroxide: is an organic peroxide compound characterized by the presence of two 3,5-bis(trifluoromethyl)benzoyl groups linked by a peroxide bond. This compound is known for its high thermal stability and strong oxidizing properties, making it useful in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[3,5-bis(trifluoromethyl)benzoyl] Peroxide typically involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with hydrogen peroxide in the presence of a base. The reaction proceeds as follows:
Preparation of 3,5-bis(trifluoromethyl)benzoyl chloride: This intermediate is synthesized by reacting 3,5-bis(trifluoromethyl)benzoic acid with thionyl chloride.
Formation of this compound: The 3,5-bis(trifluoromethyl)benzoyl chloride is then reacted with hydrogen peroxide in the presence of a base such as sodium hydroxide or potassium hydroxide to form the desired peroxide compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and reactant concentrations, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis[3,5-bis(trifluoromethyl)benzoyl] Peroxide is a strong oxidizing agent and can participate in various oxidation reactions. It can oxidize organic substrates, leading to the formation of corresponding oxidized products.
Decomposition: The compound can undergo thermal decomposition, releasing oxygen and forming 3,5-bis(trifluoromethyl)benzoic acid as a major product.
Substitution: It can also participate in substitution reactions where the peroxide bond is cleaved, and the 3,5-bis(trifluoromethyl)benzoyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic substrates such as alkenes, alcohols, and ketones. Reaction conditions typically involve elevated temperatures and the presence of a solvent.
Decomposition Reactions: Thermal decomposition can occur at high temperatures, often above 100°C.
Substitution Reactions: These reactions may require the presence of nucleophiles or other reactive species to facilitate the substitution process.
Major Products:
Oxidation: Oxidized organic products such as epoxides, alcohols, and ketones.
Decomposition: 3,5-bis(trifluoromethyl)benzoic acid.
Substitution: Various substituted organic compounds depending on the nature of the substituent.
Scientific Research Applications
Chemistry:
Polymerization Initiator: Bis[3,5-bis(trifluoromethyl)benzoyl] Peroxide is used as an initiator in the polymerization of monomers to form polymers. Its strong oxidizing properties help initiate the polymerization process.
Organic Synthesis: It is employed in various organic synthesis reactions, particularly in the oxidation of organic substrates.
Biology and Medicine:
Antimicrobial Agent:
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and intermediates.
Material Science: The compound is utilized in the synthesis of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
Oxidizing Properties: The primary mechanism by which Bis[3,5-bis(trifluoromethyl)benzoyl] Peroxide exerts its effects is through its strong oxidizing properties. The peroxide bond can cleave, generating reactive oxygen species that can oxidize organic substrates.
Molecular Targets and Pathways:
Organic Substrates: The compound targets organic molecules, facilitating their oxidation through the generation of reactive oxygen species.
Polymerization: In polymerization reactions, the compound initiates the formation of free radicals, which propagate the polymerization process.
Comparison with Similar Compounds
Benzoyl Peroxide: Another organic peroxide with similar oxidizing properties but different structural characteristics.
Di-tert-butyl Peroxide: A peroxide compound used as a radical initiator in polymerization reactions.
Cumene Hydroperoxide: An organic peroxide used in the production of phenol and acetone.
Uniqueness: Bis[3,5-bis(trifluoromethyl)benzoyl] Peroxide is unique due to the presence of trifluoromethyl groups, which enhance its thermal stability and oxidizing power compared to other peroxides. The trifluoromethyl groups also impart unique chemical properties, making it suitable for specific applications in organic synthesis and material science.
Properties
Molecular Formula |
C18H6F12O4 |
|---|---|
Molecular Weight |
514.2 g/mol |
IUPAC Name |
[3,5-bis(trifluoromethyl)benzoyl] 3,5-bis(trifluoromethyl)benzenecarboperoxoate |
InChI |
InChI=1S/C18H6F12O4/c19-15(20,21)9-1-7(2-10(5-9)16(22,23)24)13(31)33-34-14(32)8-3-11(17(25,26)27)6-12(4-8)18(28,29)30/h1-6H |
InChI Key |
VPEXWDILQWUNHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)OOC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


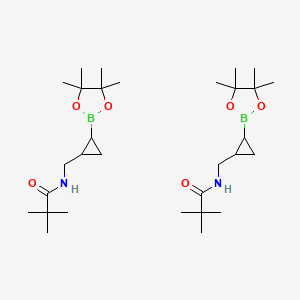
![5-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B13682772.png)
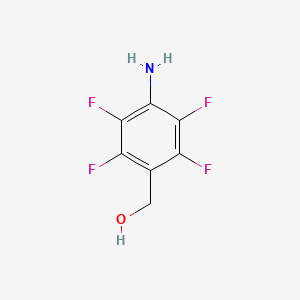
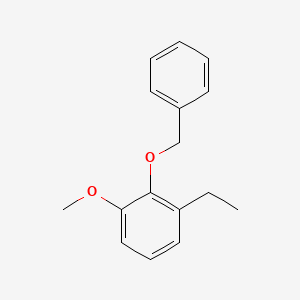

![Tert-butyl 7-amino-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B13682798.png)
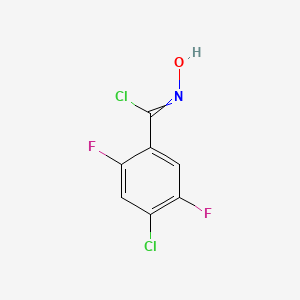
![2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13682806.png)
![1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol](/img/structure/B13682808.png)
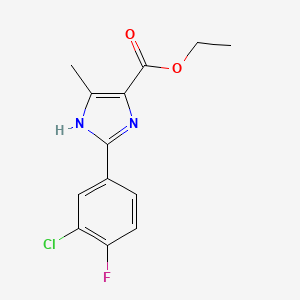
![6-Fluorothieno[3,2-d]pyrimidine-2,4-diol](/img/structure/B13682819.png)
